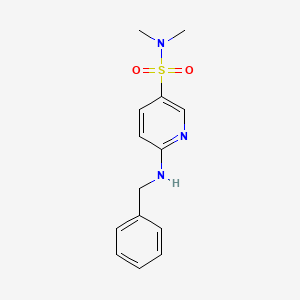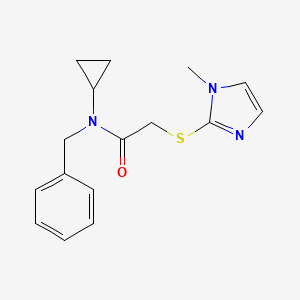
N-(2-Methyl-5-sulfamoyl-phenyl)-4-(2-methyl-thiazol-4-yl)-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methyl-5-sulfamoyl-phenyl)-4-(2-methyl-thiazol-4-yl)-benzamide, also known as MMB or MMB-2201, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family of compounds. It was first synthesized in 2014 and has gained popularity among researchers as a potent agonist for the cannabinoid receptor CB1.
作用機序
N-(2-Methyl-5-sulfamoyl-phenyl)-4-(2-methyl-thiazol-4-yl)-benzamide-2201 acts as a potent agonist for the CB1 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system and peripheral tissues. Upon activation, the CB1 receptor modulates various signaling pathways, including the cAMP-PKA, MAPK, and PI3K-Akt pathways, leading to a wide range of physiological and biochemical effects.
Biochemical and Physiological Effects
Studies have shown that N-(2-Methyl-5-sulfamoyl-phenyl)-4-(2-methyl-thiazol-4-yl)-benzamide-2201 can induce a range of physiological and biochemical effects in various tissues and organs. In the brain, N-(2-Methyl-5-sulfamoyl-phenyl)-4-(2-methyl-thiazol-4-yl)-benzamide-2201 has been shown to modulate neurotransmitter release and synaptic plasticity, leading to altered behavior and cognitive function. In the liver, N-(2-Methyl-5-sulfamoyl-phenyl)-4-(2-methyl-thiazol-4-yl)-benzamide-2201 has been shown to modulate lipid metabolism and inflammation, which may contribute to the development of metabolic disorders. In adipose tissue, N-(2-Methyl-5-sulfamoyl-phenyl)-4-(2-methyl-thiazol-4-yl)-benzamide-2201 has been shown to modulate adipogenesis and lipolysis, which may contribute to the development of obesity.
実験室実験の利点と制限
N-(2-Methyl-5-sulfamoyl-phenyl)-4-(2-methyl-thiazol-4-yl)-benzamide-2201 has several advantages as a research tool compound, including its high affinity and selectivity for the CB1 receptor, its stability and solubility in various solvents, and its ability to induce robust physiological and biochemical effects in various tissues and organs. However, N-(2-Methyl-5-sulfamoyl-phenyl)-4-(2-methyl-thiazol-4-yl)-benzamide-2201 also has several limitations, including its potential toxicity and adverse effects on cell viability and function, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on N-(2-Methyl-5-sulfamoyl-phenyl)-4-(2-methyl-thiazol-4-yl)-benzamide-2201, including the development of more selective and potent CB1 agonists, the identification of novel signaling pathways and targets that are modulated by CB1 activation, and the investigation of the long-term effects of CB1 activation on various tissues and organs. Additionally, further studies are needed to elucidate the potential therapeutic applications of CB1 agonists, including the treatment of obesity, metabolic disorders, and neurodegenerative diseases.
合成法
The synthesis of N-(2-Methyl-5-sulfamoyl-phenyl)-4-(2-methyl-thiazol-4-yl)-benzamide-2201 involves the reaction of 2-methylthiazole-4-carboxylic acid with 2-methyl-5-nitrobenzenesulfonamide in the presence of phosphorus oxychloride. The resulting intermediate is then reacted with 4-(4-fluorobenzoyl)benzoic acid in the presence of triethylamine to yield N-(2-Methyl-5-sulfamoyl-phenyl)-4-(2-methyl-thiazol-4-yl)-benzamide-2201.
科学的研究の応用
N-(2-Methyl-5-sulfamoyl-phenyl)-4-(2-methyl-thiazol-4-yl)-benzamide-2201 has been extensively studied in the field of cannabinoid research due to its high affinity for the CB1 receptor. It has been used as a tool compound to study the physiological and biochemical effects of CB1 activation in various tissues and organs, including the brain, liver, and adipose tissue.
特性
IUPAC Name |
N-(2-methyl-5-sulfamoylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-11-3-8-15(26(19,23)24)9-16(11)21-18(22)14-6-4-13(5-7-14)17-10-25-12(2)20-17/h3-10H,1-2H3,(H,21,22)(H2,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMLLAYNLPJDPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C2=CC=C(C=C2)C3=CSC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methyl-5-sulfamoyl-phenyl)-4-(2-methyl-thiazol-4-yl)-benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[[(1-Benzyl-3-pyridin-3-ylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B7548113.png)
![N-(cyclohexylmethyl)-N-cyclopropyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7548117.png)

![3-fluoro-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B7548128.png)


![(9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-pyridin-3-ylmethanone](/img/structure/B7548160.png)
![1-methyl-N-[(1-thiophen-2-ylsulfonylpiperidin-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7548166.png)

![7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione](/img/structure/B7548186.png)
![(9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-phenylmethanone](/img/structure/B7548189.png)
![N-[2-(benzimidazol-1-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B7548193.png)
![4-methyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B7548195.png)